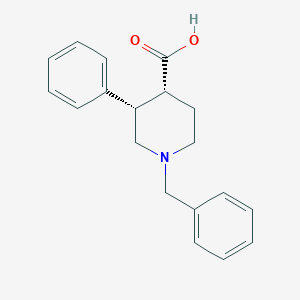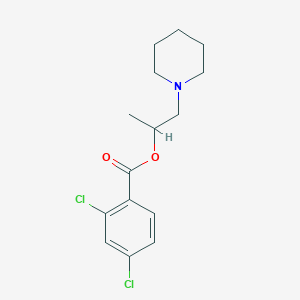
methyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate
説明
Methyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate is a chemical compound that has been synthesized and extensively studied for its potential applications in scientific research. This molecule belongs to the class of quinazolinone derivatives, which have shown promising results in various biological and medicinal fields.
作用機序
The mechanism of action of methyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate involves the modulation of various cellular pathways. It interacts with specific molecular targets such as enzymes, receptors, and signaling molecules, leading to the following effects:
1. Inhibition of cell cycle progression: Methyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate induces cell cycle arrest at the G2/M phase by inhibiting the activity of cyclin-dependent kinases (CDKs) and downregulating the expression of cyclin B1.
2. Induction of apoptosis: Methyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate activates the intrinsic apoptotic pathway by upregulating the expression of pro-apoptotic proteins such as Bax and downregulating the expression of anti-apoptotic proteins such as Bcl-2.
3. Modulation of oxidative stress: Methyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate reduces the production of ROS and enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Biochemical and Physiological Effects
Methyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate has been found to have various biochemical and physiological effects, including:
1. Inhibition of cell proliferation: Methyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
2. Neuroprotection: Methyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate protects neuronal cells from oxidative stress-induced damage by reducing the production of ROS and enhancing the activity of antioxidant enzymes.
3. Anti-inflammatory: Methyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as IL-1β and TNF-α.
実験室実験の利点と制限
Methyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate has several advantages and limitations for lab experiments, including:
Advantages:
1. High purity: Methyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate can be synthesized with high purity using standard laboratory techniques.
2. Versatile: Methyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate can be used in various biological and medicinal assays due to its diverse pharmacological effects.
3. Low toxicity: Methyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate has low toxicity and is considered safe for use in lab experiments.
Limitations:
1. Limited solubility: Methyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate has limited solubility in water, which can limit its use in some assays.
2. High cost: Methyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate can be expensive to synthesize, which can limit its availability for some researchers.
3. Limited stability: Methyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate can be unstable under certain conditions, which can affect its efficacy in some assays.
将来の方向性
Methyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate has several potential future directions for research, including:
1. Drug development: Methyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate can be further developed into a potential drug candidate for cancer, neurodegenerative, and inflammatory diseases.
2. Structure-activity relationship (SAR) studies: SAR studies can be conducted to identify the key structural features of methyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate that contribute to its pharmacological effects.
3. Mechanistic studies: Further mechanistic studies can be conducted to elucidate the molecular targets and signaling pathways involved in the pharmacological effects of methyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate.
4. Formulation development: Formulation development can be conducted to improve the solubility, stability, and bioavailability of methyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate for use in various assays and potential drug development.
合成法
The synthesis of methyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate involves the reaction of 2-amino-4-methylquinazoline-3-one with methyl 4-bromobenzoate in the presence of a base such as potassium carbonate. The reaction takes place in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The product is obtained after purification by column chromatography or recrystallization.
科学的研究の応用
Methyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate has been studied for its potential applications in various scientific research fields. It has shown promising results in the following areas:
1. Cancer Research: Methyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate has been found to exhibit antitumor activity against various cancer cell lines. It inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
2. Neuroprotection: Methyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate has been shown to have neuroprotective effects against oxidative stress-induced damage in neuronal cells. It reduces the production of reactive oxygen species (ROS) and enhances the activity of antioxidant enzymes.
3. Anti-inflammatory: Methyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
特性
IUPAC Name |
methyl 4-(2-methyl-4-oxoquinazolin-3-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-11-18-15-6-4-3-5-14(15)16(20)19(11)13-9-7-12(8-10-13)17(21)22-2/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNOODQSKKFMOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601218834 | |
| Record name | Methyl 4-(2-methyl-4-oxo-3(4H)-quinazolinyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601218834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-methyl-4-oxoquinazolin-3-yl)benzoate | |
CAS RN |
35218-84-9 | |
| Record name | Methyl 4-(2-methyl-4-oxo-3(4H)-quinazolinyl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35218-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-(2-methyl-4-oxo-3(4H)-quinazolinyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601218834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[Benzyl(methyl)amino]propan-2-yl 1-benzofuran-2-carboxylate](/img/structure/B257221.png)
![1-[Benzyl(methyl)amino]propan-2-yl thiophene-2-carboxylate](/img/structure/B257222.png)
![2-[Benzyl(methyl)amino]-1-methylethyl 2-furoate](/img/structure/B257223.png)
![N-[2-(1-pyrrolidinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B257224.png)
![N-[2-(1-pyrrolidinyl)ethyl]-2-furamide](/img/structure/B257225.png)
![9-[4-(4-morpholinyl)-2-butynyl]-9H-fluoren-9-ol](/img/structure/B257228.png)
![9-[4-(diethylamino)-2-butynyl]-9H-fluoren-9-ol](/img/structure/B257229.png)

![3,5-di-tert-butyl-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B257236.png)

